molecular formula C5H8O3 B1196658 3-Methyl-2-oxobutanoic acid CAS No. 759-05-7

3-Methyl-2-oxobutanoic acid

Cat. No.: B1196658
CAS No.: 759-05-7
M. Wt: 116.11 g/mol
InChI Key: QHKABHOOEWYVLI-UHFFFAOYSA-N
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Description

Alpha-ketoisovalerate, also known as 3-methyl-2-oxobutanoic acid, is an organic compound with the formula (CH₃)₂CHC(O)CO₂H. It is a ketoacid and a metabolite of the amino acid valine. This compound is typically encountered as its conjugate base, ketoisovalerate, and is a precursor to pantothenic acid, a prosthetic group found in several cofactors .

Biochemical Analysis

Biochemical Properties

3-Methyl-2-oxobutanoic acid is involved in biochemical reactions as an intermediate in the catabolism of valine. It interacts with several enzymes, including branched-chain amino acid aminotransferase (BCAT) and branched-chain alpha-keto acid dehydrogenase complex (BCKDC). BCAT catalyzes the reversible transamination of this compound to valine, while BCKDC catalyzes its oxidative decarboxylation to isobutyryl-CoA . These interactions are crucial for maintaining the balance of branched-chain amino acids in the body.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the migration of tumor cells and endothelial cells by modulating the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . Additionally, this compound can impact cellular metabolism by serving as a substrate for energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific enzymes and proteins. It binds to BCAT and BCKDC, facilitating the transamination and oxidative decarboxylation reactions, respectively . These interactions lead to changes in the levels of valine and its downstream metabolites, influencing various metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it is relatively stable under physiological conditions but can degrade over time, leading to changes in its concentration and activity . Long-term exposure to this compound in in vitro and in vivo studies has been associated with alterations in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can support normal metabolic functions and energy production. At high doses, it may exhibit toxic effects, including disruptions in amino acid metabolism and potential adverse effects on liver and kidney function . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of valine and the biosynthesis of pantothenic acid. It interacts with enzymes such as BCAT and BCKDC, which facilitate its conversion to valine and isobutyryl-CoA, respectively . These pathways are essential for maintaining amino acid homeostasis and supporting various biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments where it participates in metabolic reactions . Its localization and accumulation can influence its activity and function in different tissues.

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria, cytosol, and chloroplasts. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is crucial for its role in metabolic processes and its interactions with specific enzymes and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-ketoisovalerate can be synthesized through various methods. One common approach involves the hydroxymethylation of alpha-ketoisovalerate to produce ketopantoate, catalyzed by ketopantoate hydroxymethyltransferase . Another method involves the decarboxylation of alpha-ketoisovalerate to yield isobutyraldehyde .

Industrial Production Methods: Industrial production of alpha-ketoisovalerate often involves the fermentation of engineered Escherichia coli. This method utilizes dynamic metabolic regulation and control, with glucose as a carbon source and inorganic salts as a nitrogen source. The yield can reach up to 35.2 g/L after 60 hours of fermentation .

Chemical Reactions Analysis

Types of Reactions: Alpha-ketoisovalerate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydroxymethylation: Catalyzed by ketopantoate hydroxymethyltransferase.

    Decarboxylation: Typically occurs under standard conditions without the need for additional reagents.

Major Products:

    Ketopantoate: Formed from hydroxymethylation.

    Isobutyraldehyde: Formed from decarboxylation.

Comparison with Similar Compounds

Alpha-ketoisovalerate can be compared with other similar compounds, such as:

Uniqueness: Alpha-ketoisovalerate is unique due to its role as a precursor to pantothenic acid and its involvement in the metabolism of valine. Its ability to undergo hydroxymethylation and decarboxylation also distinguishes it from other similar compounds .

Properties

IUPAC Name

3-methyl-2-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKABHOOEWYVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3715-29-5 (hydrochloride salt), 51828-94-5 (calcium salt)
Record name alpha-Ketoisovalerate
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DSSTOX Substance ID

DTXSID6061078
Record name 2-Ketoisovaleric acid
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Molecular Weight

116.11 g/mol
Source PubChem
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Physical Description

Solid, Pale yellow liquid; fruity aroma
Record name alpha-Ketoisovaleric acid
Source Human Metabolome Database (HMDB)
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Record name 3-Methyl-2-oxobutanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in water, Soluble (in ethanol)
Record name 3-Methyl-2-oxobutanoic acid
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Density

1.115-1.120
Record name 3-Methyl-2-oxobutanoic acid
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CAS No.

759-05-7
Record name 3-Methyl-2-oxobutanoic acid
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Record name alpha-Ketoisovalerate
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Record name alpha-Ketoisovalerate
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Record name Butanoic acid, 3-methyl-2-oxo-
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Record name 2-Ketoisovaleric acid
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Record name 3-methyl-2-oxobutyric acid
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Record name 3-METHYL-2-OXOBUTYRIC ACID
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Record name alpha-Ketoisovaleric acid
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Melting Point

31.5 °C
Record name alpha-Ketoisovalerate
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Record name alpha-Ketoisovaleric acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 3-Methyl-2-oxobutanoic acid?

A1: this compound, also known as α-ketoisovaleric acid, plays a crucial role in branched-chain amino acid (BCAA) metabolism. [] It's a key intermediate in the metabolic pathways of valine, leucine, and isoleucine. Notably, research suggests a potential link between elevated levels of the gut bacterium Klebsiella and decreased levels of this compound in patients with hepatitis B virus (HBV)-related hepatocellular carcinoma (B-HCC) who experience post-hepatectomy liver failure (PHLF). [] This suggests this compound could be a potential biomarker for PHLF in this patient population. []

Q2: What is the structure of this compound?

A2: this compound is an α-keto acid with the molecular formula C5H8O3. [] While its exact molecular weight is not specified in the provided abstracts, it can be calculated as 116.12 g/mol.

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectrometry have investigated the hydration and dehydration equilibria of this compound. [, ] These studies provide insights into the pKa values of both the oxo and hydrated forms of the molecule. Additionally, Infrared (IR) spectroscopy has been employed to confirm the structure of synthesized this compound sodium salt. []

Q4: Can this compound be synthesized, and what are its applications?

A4: this compound sodium salt can be synthesized with high purity (>98%) using isobutyraldehyde and diethyl oxalate in a reaction catalyzed by sodium methoxide. [] This compound serves as a starting material in the synthesis of various organic compounds, including pharmaceuticals. For example, it's utilized in the asymmetric synthesis of (S)-(+)-pantolactone, a precursor to pantothenic acid (vitamin B5). []

Q5: Is this compound involved in any enzymatic reactions?

A5: Yes, this compound is a substrate for the enzyme branched-chain keto acid decarboxylase (KdcA). [] KdcA, a thiamin diphosphate (ThDP)-dependent enzyme, catalyzes the decarboxylation of this compound to 3-methylpropanal (isobutyraldehyde) and CO2. Interestingly, KdcA also displays broad substrate specificity in carboligation reactions, enabling the synthesis of various 2-hydroxyketones with high enantioselectivity. []

Q6: Can this compound be produced by microorganisms?

A6: Research indicates that the yeast Saccharomyces cerevisiae produces this compound during the breakdown of L-leucine, contributing to the flavor profile of fermented foods. [] This metabolic pathway involves several enzymes, including Bat2p, which plays a major role in this compound formation. []

Q7: How is this compound related to dry eye syndrome (DES)?

A7: In vitro studies using a corneal epithelium-on-a-chip (CEpOC) model have shown that exposing human corneal epithelial cells to an air-liquid interface, mimicking the conditions of dry eye, leads to increased secretion of this compound. [, ] This increase, alongside other metabolites associated with cell damage and inflammation, suggests a shift in cellular metabolism due to DES. [, ]

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